molecular formula C16H11BrN2O2 B4939196 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B4939196
M. Wt: 343.17 g/mol
InChI Key: MDTKXKIPBJAMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. ABH is a chromene derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and other scientific investigations.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and neuroprotective activities. Additionally, this compound has been found to modulate various signaling pathways and enzymes involved in cell proliferation and survival, making it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. However, one limitation of this compound is its relatively complex synthesis process, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are several potential future directions for research on 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, including the development of new cancer treatments and the exploration of its neuroprotective effects. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of 2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can be achieved through a multi-step process that involves the reaction of 2-bromobenzaldehyde with malononitrile, followed by cyclization with hydroxylamine hydrochloride and the subsequent addition of an amino group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has focused on this compound is cancer treatment, as studies have shown that this compound exhibits significant antitumor activity. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders, as it has been shown to exhibit neuroprotective effects.

Properties

IUPAC Name

2-amino-4-(2-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-13-4-2-1-3-10(13)15-11-6-5-9(20)7-14(11)21-16(19)12(15)8-18/h1-7,15,20H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTKXKIPBJAMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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